Benzeneacetic acid, 2,2,2-trichloro-1-phenylethyl ester
Description
Properties
CAS No. |
65416-22-0 |
|---|---|
Molecular Formula |
C16H13Cl3O2 |
Molecular Weight |
343.6 g/mol |
IUPAC Name |
(2,2,2-trichloro-1-phenylethyl) 2-phenylacetate |
InChI |
InChI=1S/C16H13Cl3O2/c17-16(18,19)15(13-9-5-2-6-10-13)21-14(20)11-12-7-3-1-4-8-12/h1-10,15H,11H2 |
InChI Key |
XBNCLGQQXMCUGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC(C2=CC=CC=C2)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of α-(trichloromethyl)benzyl alcohol
This intermediate is crucial as the alcohol precursor for the esterification step.
- The Friedel-Crafts catalyzed addition of chloral to benzene forms a trichloromethyl-substituted benzyl alcohol intermediate.
- This reaction proceeds via electrophilic aromatic substitution, facilitated by the Lewis acid catalyst.
- The temperature is carefully controlled to optimize yield and minimize side reactions.
Esterification to Form Benzeneacetic acid, 2,2,2-trichloro-1-phenylethyl ester
4.1. Esterification with Acetic Anhydride
- The α-(trichloromethyl)benzyl alcohol is reacted with acetic anhydride under anhydrous conditions.
- Catalysts such as sulfuric acid or 4-dimethylaminopyridine (DMAP) can be used to enhance reaction rates.
- Typical reaction temperatures range from ambient to slightly elevated (20–100 °C).
- The reaction is often carried out in an organic solvent or diluent to improve solubility and control exothermicity.
4.2. Esterification with Acid Halides or Anhydrides
- Alternative esterification involves reacting the alcohol intermediate with acid halides (e.g., acetyl chloride) or acid anhydrides.
- This is typically done in the presence of a solvent such as o-dichlorobenzene.
- Sodium sulfate hydrate is added post-reaction to remove water and facilitate purification.
- Filtration removes salts and aluminum halide byproducts.
- Crystallization from isopropanol at low temperatures (0 °C) yields the pure ester product.
Detailed Reaction Conditions and Yields
Purification and Characterization
- Purification: Recrystallization from isopropanol or ethanol/water mixtures is common. Column chromatography on silica gel with gradient elution can be used for high purity requirements.
- Characterization Techniques:
- NMR Spectroscopy: $$^{1}H$$ NMR shows acetate protons at δ 1.8–2.2 ppm; $$^{13}C$$ NMR shows carbonyl carbon at δ 170–175 ppm.
- FT-IR: Ester carbonyl stretch at ~1740 cm⁻¹ confirms ester formation.
- GC-MS: Used for purity and impurity profiling.
- Melting Point: 85–88 °C consistent with literature.
Summary Table of Preparation Routes
| Preparation Route | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Friedel-Crafts addition of chloral to benzene + esterification with acetic anhydride | Well-established, high yield, scalable | High purity, good control over reaction | Requires Lewis acid catalyst, moisture-sensitive |
| Benzaldehyde + chloroform + KOH base reaction + esterification | Alternative route avoiding AlCl3 | Uses milder conditions | Lower selectivity, more side products |
| Esterification with acid halides + sodium sulfate purification | Efficient ester formation, easy salt removal | High yield, good crystallization | Requires careful temperature control |
Research Findings and Notes
- The compound is known for its stability and excellent fixative properties in fragrances, attributable to the trichloromethyl group enhancing electrophilicity and resistance to hydrolysis.
- The Friedel-Crafts catalyzed method is preferred industrially due to better yields and cleaner products.
- Hydrolysis under acidic conditions leads to decomposition, so anhydrous conditions are critical during esterification.
- The product’s melting point and spectral data are consistent across multiple studies, confirming reproducibility of the preparation methods.
Chemical Reactions Analysis
Types of Reactions: Benzeneacetic acid, 2,2,2-trichloro-1-phenylethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trichloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Benzeneacetic acid, 2,2,2-trichloro-1-phenylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which benzeneacetic acid, 2,2,2-trichloro-1-phenylethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloro group can enhance the compound’s binding affinity to certain proteins, leading to inhibition or activation of biological pathways. The ester group can also undergo hydrolysis, releasing active metabolites that further modulate biological functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzeneacetic Acid Esters
Compound 1 : Benzeneacetic Acid, 3-Methylphenyl Ester (CAS 122-27-0)
- Structure : Features a 3-methylphenyl ester group.
- Applications : Used in gas chromatography-mass spectrometry (GC-MS) analysis .
- Key Differences :
Compound 2 : Benzeneacetic Acid, 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl Ester (CAS 30982-35-5)
- Structure : Contains a bicyclic terpene-derived ester group.
- Molecular Formula : C₁₉H₂₄O₂ (MW: 284.39) .
- Key Differences: Non-halogenated; the bicyclic structure enhances rigidity and may influence flavor or fragrance applications. Lower environmental persistence compared to the trichloro derivative .
Compound 3 : Benzeneacetic Acid, α-(1-Methylethyl)-, Methyl Ester (CAS 143838-44-2)
- Structure : Branched isopropyl and methyl ester groups.
- Properties :
- Key Differences: Smaller substituents reduce steric hindrance and lipophilicity. Potential use in synthetic intermediates vs. trichloro derivative’s regulatory constraints .
Halogenated Benzeneacetic Acid Esters
Compound 4 : Benzeneacetic Acid, 4-Chloro-α-(1-Methylethyl)-, 2-Amino-2-oxo-1-(3-phenoxyphenyl)ethyl Ester (CAS 67685-93-2)
- Structure: Chloro, isopropyl, and amino-oxo substituents.
- Properties :
- Key Differences: Chlorine substitution at the 4-position vs. trichloro groups in the target compound. Presence of an amino-oxo group enhances polarity, altering solubility and bioavailability .
Compound 5 : Benzeneacetic Acid, 4-Chloro-α-(1-Methylethyl)-, (S)-Cyano(3-phenoxyphenyl)methyl Ester (CAS 66230-04-4)
Comparative Data Table
Key Findings
- Structural Influence : Halogenation (especially trichloro substitution) increases molecular weight, density, and environmental persistence.
- Regulatory Impact: The trichloro derivative’s NDSL status contrasts with GRAS or unrestricted statuses of non-halogenated esters.
- Functional Diversity: Substitutents dictate applications—flavors (allyl, anisyl), agrochemicals (cyano), or analytical standards (methylphenyl).
Biological Activity
Benzeneacetic acid, 2,2,2-trichloro-1-phenylethyl ester, also known as 2,2,2-trichloro-1-phenylethyl acetate, is a chemical compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
Chemical Formula: C10H9Cl3O2
Molecular Weight: 252.54 g/mol
IUPAC Name: 2,2,2-trichloro-1-phenylethyl acetate
CAS Registry Number: 7007-00-0
The compound features a trichloromethyl group attached to a phenylethyl structure, which contributes to its biological activity and potential as an insecticide.
Antimicrobial Activity
Research indicates that benzeneacetic acid derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds related to benzeneacetic acid can inhibit the growth of various bacteria and fungi. A study highlighted the effectiveness of similar compounds against Staphylococcus aureus and Escherichia coli, demonstrating their potential as antibacterial agents .
Insecticidal Properties
The compound has been identified as having insecticidal properties. It acts by disrupting the nervous system of insects, making it effective against various pest species. The preparation methods for these esters have been improved to enhance their efficacy and reduce environmental impact .
The biological activity of benzeneacetic acid derivatives is often attributed to their ability to interact with cellular targets such as enzymes and receptors involved in metabolic pathways. For example, the compound may inhibit specific enzymes critical for the survival of pathogens or pests. This mechanism is crucial for its application in both medical and agricultural fields.
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of benzeneacetic acid derivatives against common pathogens. The results showed varying degrees of inhibition depending on the concentration and specific structure of the derivative tested. Notably:
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| Compound A | 50 µg/mL | E. coli |
| Compound B | 25 µg/mL | S. aureus |
| Compound C | 30 µg/mL | Candida albicans |
This table illustrates the potential for developing new antimicrobial agents from benzeneacetic acid derivatives.
Research Findings on Toxicity
In studies assessing toxicity, it was found that while some derivatives exhibited strong antimicrobial properties, they also displayed varying levels of toxicity towards non-target organisms such as Caenorhabditis elegans. The concentration-response relationship indicated that certain formulations could be harmful in higher concentrations .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzeneacetic acid, 2,2,2-trichloro-1-phenylethyl ester, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step esterification or substitution reactions. For example, nucleophilic substitution of trichloroethanol with activated benzeneacetic acid derivatives under controlled anhydrous conditions (e.g., using DCC/DMAP as coupling agents). Temperature (0–5°C for exothermic steps) and solvent selection (e.g., dichloromethane or THF) are critical to minimize side reactions. Yield optimization requires monitoring via TLC or HPLC .
Q. How is the structural characterization of this compound performed using spectroscopic methods?
- Methodological Answer :
- NMR : H NMR identifies aromatic protons (δ 7.2–7.5 ppm) and trichloroethyl group signals (δ 4.5–5.0 ppm for CHCl). C NMR confirms ester carbonyl (~170 ppm) and chlorine-substituted carbons.
- IR : Strong C=O stretch (~1740 cm) and C-Cl stretches (600–800 cm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H] and fragmentation patterns. Reference databases like NIST Chemistry WebBook provide comparative spectral data .
Q. What regulatory considerations apply to this compound under Canadian chemical management policies?
- Methodological Answer : The compound is listed on Canada’s Non-domestic Substances List (NDSL), requiring notification under the New Substances Notification Regulations (Chemicals and Polymers) prior to manufacture/import. Researchers must submit toxicity and ecotoxicity data to Environment and Climate Change Canada and Health Canada for joint risk assessment. Compliance includes tracking annual volumes and disposal methods .
Advanced Research Questions
Q. How can researchers investigate the role of this compound in modulating epithelial-mesenchymal transition (EMT) in cellular models?
- Methodological Answer :
- In vitro assays : Use human bronchial epithelial (HBE) cells treated with silica (EMT inducer) and co-administer the compound. Assess EMT markers (E-cadherin loss, vimentin upregulation) via immunofluorescence or Western blot.
- Transcriptomic/metabolomic profiling : RNA-seq identifies p53-dependent pathways; LC-MS quantifies benzeneacetic acid levels in cell lysates.
- Control experiments : Compare results with p53-knockout cells to validate mechanistic dependence .
Q. How can contradictions in reported biological activities of this compound across in vitro models be resolved?
- Methodological Answer :
- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 μM) across studies.
- Cell-line specificity : Test activity in multiple lines (e.g., A549, HEK293) to identify tissue-specific effects.
- Metabolic stability assays : Evaluate compound degradation in culture media (via LC-MS) to rule out artifactually reduced efficacy.
- Meta-analysis : Cross-reference data from public repositories (e.g., PubChem BioAssay) to identify trends or outliers .
Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?
- Methodological Answer :
- GC-MS with headspace sampling : Detects volatile impurities (e.g., residual solvents like dichloromethane).
- HPLC-PDA/ELSD : Quantifies non-volatile byproducts (e.g., unreacted trichloroethanol) using C18 columns and gradient elution (acetonitrile/water).
- ICP-MS : Measures heavy metal contaminants (e.g., Pd catalysts) at ppb levels. Calibration with certified reference materials ensures accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
